molecular formula C8H15NO2 B13063577 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid

2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid

Cat. No.: B13063577
M. Wt: 157.21 g/mol
InChI Key: VXPWWXQJRDIMRN-UHFFFAOYSA-N
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Description

2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid is a synthetic cyclobutane derivative of interest in pharmaceutical and organic chemistry research. With the CAS number 1849193-75-4 and a molecular formula of C 8 H 15 NO 2 , it has a molecular weight of 157.21 g/mol . The compound features both a primary amino group and a carboxylic acid functional group attached to a 2,3-dimethylcyclobutyl ring, making it a valuable bifunctional building block for chemical synthesis . This structure is primarily utilized as a key intermediate in the design and synthesis of more complex molecules. Researchers value it for constructing conformationally constrained peptides or peptidomimetics, as the cyclobutane ring introduces significant steric and geometric constraints. The presence of the amino group allows for the formation of amide bonds or urea derivatives, such as in the synthesis of the protected analog 2-(1-{[(Benzyloxy)carbonyl]amino}-2,3-dimethylcyclobutyl)acetic acid (CAS 2139779-86-3), while the acetic acid side chain can be used to create esters or other functionalized linkages . Its potential applications extend to serving as a scaffold in medicinal chemistry for probing biological targets and in materials science. Please note that this product requires cold-chain transportation to ensure stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(1-amino-2,3-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-5-3-8(9,6(5)2)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

VXPWWXQJRDIMRN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Conditions

Step Reaction Reagents and Conditions Notes
1 Conversion of cyclic ketone to α,β-unsaturated ester Use of trialkylphosphonoacetate or (alkoxycarbonylmethyl)triphenylphosphonium halide with strong bases such as sodium hydride, potassium hydride, lithium hexamethyldisilazide, or butyllithium in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) at temperatures from -78°C to 100°C This step forms the key unsaturated ester intermediate necessary for subsequent addition reactions
2 Michael addition of nitromethane to the unsaturated ester Nitromethane with bases such as tetrabutylammonium fluoride, tetramethylguanidine, or sodium hydride in solvents like THF, diethyl ether, or toluene at 20°C to 100°C The nitroalkylation introduces the nitro group at the β-position, setting the stage for amino group formation
3 Catalytic hydrogenation of the nitro group to amino group Raney nickel, palladium on charcoal, or rhodium catalysts under hydrogen atmosphere (e.g., 40 psi) in solvents such as methanol, ethanol, or ethyl acetate at 20°C to 80°C This step reduces the nitro moiety to the primary amine, yielding a key intermediate lactam
4 Hydrolysis of lactam to amino acid Reflux with hydrochloric acid (6N HCl) in water-miscible solvents like 1,4-dioxane or THF at 20°C to reflux Hydrolysis opens the lactam ring to furnish the free amino acid product

This sequence is summarized in the following reaction scheme:

Cyclic ketone → α,β-unsaturated ester → nitroester → amino lactam → 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid

Experimental Data and Yields

Typical yields reported for each step are as follows:

Step Intermediate/Product Yield (%) Conditions Summary
1 α,β-unsaturated ester ~80-90% Base-mediated condensation at 70°C in THF
2 Nitroester ~75-85% Nitromethane addition at 70°C for 6-18 hours
3 Amino lactam 79-95% Catalytic hydrogenation at 30-40°C under 40 psi H2
4 Final amino acid 60-65% Acidic hydrolysis under reflux for 4 hours

These yields reflect optimized laboratory conditions and can vary depending on scale and purity of reagents.

Alternative Synthetic Approaches

Additional methods reported include:

  • Use of diazoacetate intermediates generated from glyoxylic acid chloride derivatives followed by rhodium(II)-catalyzed cyclization to form spirolactones, which can be converted to the target amino acid.
  • Direct amination of cyclobutyl precursors via substitution reactions involving iodide intermediates and reduction with lithium aluminum hydride or borohydride reagents.

These alternative routes offer synthetic flexibility depending on available starting materials and desired stereochemical outcomes.

Industrial Considerations

For large-scale production, continuous flow reactors and advanced catalytic systems are often employed to improve reaction efficiency and product purity. The use of environmentally benign solvents and catalysts is a focus to meet regulatory standards. Purification typically involves crystallization or chromatographic techniques tailored to the amino acid's solubility profile.

Summary Table of Key Reagents and Conditions

Step Reagents Solvents Temperature Range Catalysts Notes
Ketone to unsaturated ester Trialkylphosphonoacetate, NaH, Ph3PCHCO2Me THF, DMF, DMSO -78°C to 100°C None Strong base required
Nitro addition Nitromethane, Bu4NF, TMG THF, diethyl ether, toluene 20°C to 100°C None Phase transfer catalysts used
Hydrogenation H2 gas, Raney Ni, Pd/C, Rh catalyst MeOH, EtOH, EtOAc 20°C to 80°C Raney Ni, Pd/C, Rh Hydrogen atmosphere essential
Hydrolysis 6N HCl 1,4-dioxane, THF 20°C to reflux None Lactam ring opening

Research Findings and Notes

  • The stereochemistry of the cyclobutyl ring is critical for biological activity and is controlled through the choice of starting ketones and reaction conditions.
  • The use of tetrabutylammonium fluoride as a base in the nitromethane addition step enhances reaction rates and selectivity.
  • Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions.
  • Hydrolysis conditions are optimized to maximize yield without decomposing the amino acid product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in a polar solvent like water or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

  • Antimicrobial Activity : Research indicates that 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid exhibits significant biological activity, particularly in interactions with biomolecules. Its ability to form hydrogen bonds makes it a candidate for studying enzyme-substrate interactions, which is crucial in drug development.
  • Neuropharmacology : The compound's unique structure may allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Studies have shown that similar compounds can modulate receptor activity, suggesting a pathway for further research into this area .

Organic Synthesis

Building Block in Synthesis

  • Synthetic Routes : this compound serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction processes.
  • Case Study : In a synthetic chemistry project, researchers utilized this compound to develop novel derivatives that exhibited enhanced biological properties compared to their precursors. The optimization of synthetic routes led to improved yields and purity through techniques like recrystallization and chromatography.

Biological Research

Interaction Studies

  • Protein Binding Affinity : The cyclobutyl moiety may influence binding affinities towards specific biological targets. Interaction studies have focused on how this compound interacts with proteins and enzymes, providing insights into its potential as a lead compound in drug discovery.
  • Case Analysis : A study demonstrated that derivatives of this compound showed varying degrees of antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of metabolic processes and enzyme activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(1-Amino-2,3-dimethylcyclobutyl)acetic Acid and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
This compound Not provided Not provided 1-amino, 2,3-dimethyl cyclobutyl Hypothetical: Potential bioactivity due to amino and carboxylic acid groups N/A
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830) C₁₀H₁₇NO₃ 199.25 Cyclohexyl, 2-amino-2-oxoethyl Neuroactive properties; used in protein interaction and enzyme studies
2-(3-methylcyclobutyl)acetic acid C₇H₁₂O₂ 128.17 3-methyl cyclobutyl Studied for collision cross-section analysis; lacks bioactive amino group
2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid C₁₃H₁₄F₂O₂ 240.25 Difluorophenyl cyclobutyl Fluorinated aromatic group suggests pharmaceutical potential (e.g., kinase inhibition)
(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride C₆H₁₀ClF₂NO₂ 201.60 3,3-difluorocyclobutyl, hydrochloride Enhanced solubility via hydrochloride salt; stereospecific activity possible
2,2'-(Cyclobutane-1,1-diyl)diacetic acid C₈H₁₂O₄ 172.18 Two acetic acid groups on cyclobutane Patent applications (WO2013/116682 A1) for therapeutic or material science uses

Structural and Functional Analysis

Ring Size and Substituent Effects
  • Cyclobutane vs. Cyclohexane : The compound HY-W025830 (cyclohexyl analog) exhibits neuroactivity, likely due to its larger ring size, which may accommodate better binding to neural targets compared to the more rigid cyclobutane .
  • Amino Group Impact: The presence of an amino group (as in HY-W025830 and the target compound) enhances hydrogen-bonding capacity, critical for enzyme interactions. In contrast, 2-(3-methylcyclobutyl)acetic acid lacks this group, limiting its bioactivity .
Physicochemical Properties
  • Molecular Weight : Most analogs fall within 128–240 g/mol, aligning with Lipinski’s rule for drug-likeness (MW < 500).
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, crucial for oral bioavailability .

Biological Activity

2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid is a modified amino acid characterized by its unique cyclobutyl structure and amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and interactions with biomolecules based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Structural Features : The compound features a cyclobutyl ring, which may influence its steric properties and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in its interactions with proteins and enzymes. The presence of an amino group allows for hydrogen bonding, which is crucial for molecular recognition processes in biological systems.

  • Enzyme Interactions : The compound's ability to form hydrogen bonds enhances its potential as an enzyme substrate or inhibitor. Studies suggest that it may influence enzyme kinetics through competitive inhibition or substrate mimicry.
  • Protein Binding : The cyclobutyl moiety may alter binding affinities and specificity towards various protein targets, impacting cellular signaling pathways.

Synthesis Methods

The synthesis of this compound can be achieved through multiple routes:

  • Method A : Starting from cyclobutane derivatives followed by amination.
  • Method B : Utilizing carboxylic acid derivatives with subsequent cyclization and amination steps.

These methods are typically optimized for yield and purity using techniques like recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acidC₈H₁₅NO₂Contains simpler structure; less steric hindrance
2-(1-Amino-2,2-dimethylcyclobutyl)acetic acidC₈H₁₅NO₂Slightly different cyclobutyl substitution
Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetateC₉H₁₉N₁O₂Methyl ester form; different functional group

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study demonstrated that this compound could act as a substrate for specific enzymes involved in metabolic pathways. The compound showed a competitive inhibition profile against a key metabolic enzyme in vitro, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Binding Affinity Studies : Research involving molecular docking simulations indicated that the compound binds effectively to target proteins involved in signal transduction pathways. The binding energy calculations revealed favorable interactions due to the unique steric configuration provided by the cyclobutyl ring .
  • Therapeutic Applications : Preliminary studies have explored the compound's role in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structural properties may allow it to cross the blood-brain barrier effectively .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid?

Answer:
The structural confirmation of this compound requires a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify proton environments and carbon frameworks, focusing on cyclobutane ring protons (δ 1.5–3.0 ppm) and the acetic acid moiety (δ 2.3–2.6 ppm for CH2_2) .
  • Infrared Spectroscopy (IR): Confirm the presence of amine (-NH2_2, ~3300 cm1^{-1}) and carboxylic acid (-COOH, ~1700 cm1^{-1}) functional groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the cyclobutane ring system .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing substituted cyclobutane derivatives?

Answer:
Discrepancies often arise due to conformational rigidity or solvent effects. Strategies include:

  • Deuterated Solvents: Use D2_2O or DMSO-d6_6 to minimize proton exchange interference with amine signals .
  • 2D NMR Techniques: Employ COSY, HSQC, and HMBC to assign overlapping proton and carbon signals, especially in the crowded cyclobutane region .
  • Variable Temperature NMR: Analyze temperature-dependent shifts to identify dynamic conformational changes .

Basic: What safety precautions are essential when handling amino-substituted acetic acid derivatives?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (amines can be irritants) .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • Storage: Keep the compound in airtight containers under inert gas (N2_2/Ar) to prevent oxidation .

Advanced: What strategies minimize by-product formation during the synthesis of cyclobutane-containing amino acids?

Answer:

  • Controlled Reaction Conditions: Optimize temperature (e.g., 0–25°C) and pH to avoid ring-opening side reactions .
  • Catalyst Selection: Use mild catalysts (e.g., HATU/DIPEA) for selective amide bond formation without disrupting the cyclobutane ring .
  • Purification Techniques: Employ flash chromatography or preparative HPLC to isolate the target compound from diastereomers or dimeric by-products .

Basic: Which chromatographic methods are suitable for assessing the purity of this compound?

Answer:

  • Reverse-Phase HPLC: Use a C18 column with a mobile phase (e.g., water/acetonitrile + 0.1% TFA) to separate polar impurities .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and ninhydrin staining for amine detection .

Advanced: How can computational modeling predict the biological activity of novel cyclobutane derivatives?

Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., neurological receptors) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD): Analyze conformational stability in aqueous environments to assess bioavailability .
  • QSAR Models: Corlate structural features (e.g., cyclobutane ring strain) with activity data from analogous compounds .

Advanced: How do researchers address solubility challenges in biological assays for hydrophobic cyclobutane derivatives?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design: Synthesize ester or amide prodrugs to improve membrane permeability, followed by enzymatic cleavage in vivo .

Basic: What analytical methods validate the enantiomeric purity of this chiral compound?

Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation: Compare observed [α]D_D values with literature data for the desired enantiomer .

Advanced: What experimental approaches reconcile contradictions in reported biological activity data?

Answer:

  • Dose-Response Studies: Re-evaluate activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
  • Light Sensitivity: Use amber vials to prevent photodegradation of the cyclobutane ring .

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